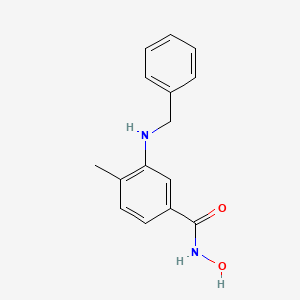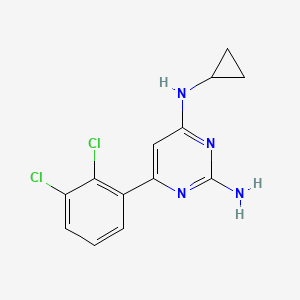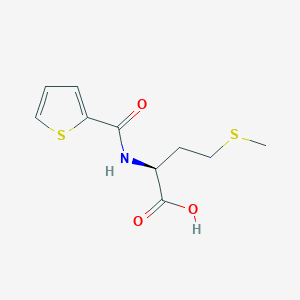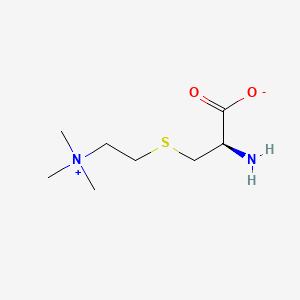
TM38837
Übersicht
Beschreibung
TM-38837 ist ein kleinmolekulares Inversagonist und Antagonist des Cannabinoid-Rezeptors vom Typ 1 (CB1) mit peripherer Selektivität. Es wird von 7TM Pharma zur Behandlung von Fettleibigkeit und Stoffwechselstörungen entwickelt . TM-38837 gehört zu den ersten Vertretern einer neuen Generation von Cannabinoid-Rezeptor-Antagonisten, die darauf ausgelegt sind, die Nebenwirkungen auf das zentrale Nervensystem zu vermeiden, die bei Antagonisten des CB1-Rezeptors der ersten Generation wie Rimonabant auftraten .
Herstellungsmethoden
Die Synthese von TM-38837 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrazolstruktur. Der Syntheseweg beinhaltet die folgenden Schritte :
Bildung des Pyrazolkern: Der Pyrazolkern wird durch Reaktion von 2,4-Dichlorphenylhydrazin mit Ethylacetoacetat unter sauren Bedingungen synthetisiert.
Einführung des Thiophenrings: Der Thiophenring wird durch Reaktion des Pyrazolkern mit 2-Brom-5-(2-(4-(Trifluormethyl)phenyl)ethinyl)thiophen in Gegenwart eines Palladiumkatalysators eingeführt.
Bildung des Piperidinrings: Der Piperidinring wird durch Reaktion des Zwischenprodukts mit Piperidin unter basischen Bedingungen gebildet.
Abschließende Kupplung: Der letzte Kupplungsschritt beinhaltet die Reaktion des Zwischenprodukts mit 1-(2,4-Dichlorphenyl)-4-ethyl-5-(5-(2-(4-(Trifluormethyl)phenyl)ethinyl)thiophen-2-yl)-1H-pyrazol-3-carboxamid.
Chemische Reaktionsanalyse
TM-38837 durchläuft verschiedene Arten von chemischen Reaktionen, darunter :
Oxidation: TM-38837 kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Pyrazolrings stattfinden, was zur Bildung von Alkoholderivaten führt.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen stattfinden, insbesondere an den Dichlorphenyl- und Trifluormethylphenylgruppen, was zur Bildung verschiedener substituierter Derivate führt.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Alkoholderivate und substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
TM-38837 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter :
Chemie: TM-38837 wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Cannabinoid-Rezeptor-Antagonisten zu untersuchen.
Biologie: TM-38837 wird verwendet, um die Rolle des Cannabinoid-Rezeptors vom Typ 1 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Stoffwechsel und Appetitregulation.
Medizin: TM-38837 wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Fettleibigkeit und Stoffwechselstörungen entwickelt. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, um das Körpergewicht zu reduzieren und Stoffwechselparameter zu verbessern.
Industrie: TM-38837 wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Cannabinoid-Rezeptor vom Typ 1 abzielen, mit dem Ziel, sicherere und effektivere Behandlungen für Fettleibigkeit und Stoffwechselstörungen zu entwickeln.
Wirkmechanismus
TM-38837 entfaltet seine Wirkung durch die Aktivität als Inversagonist und Antagonist des Cannabinoid-Rezeptors vom Typ 1 (CB1) . Die Verbindung bindet an den CB1-Rezeptor und hemmt dessen Aktivität, was zu einem verringerten Appetit und einem gesteigerten Energieverbrauch führt. Zu den molekularen Zielen und Signalwegen, die am Wirkmechanismus von TM-38837 beteiligt sind, gehört das Endocannabinoid-System, das eine Schlüsselrolle bei der Regulierung des Stoffwechsels und der Energiebilanz spielt.
Wirkmechanismus
Target of Action
TM38837, also known as 1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide, is a peripheral selective cannabinoid receptor type 1 (CB1) receptor antagonist . The CB1 receptor is a key target for obesity treatment .
Mode of Action
This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor and inhibits its activity, thereby reducing the effects of endocannabinoids that normally bind to these receptors .
Biochemical Pathways
The endocannabinoid system (ECS), which includes the CB1 receptor, plays a crucial role in many bodily functions, including inflammation, digestion, and energy metabolism . By antagonizing the CB1 receptor, this compound can modulate these functions and potentially manage diseases such as metabolic syndrome .
Pharmacokinetics
This compound has a relatively flat plasma concentration profile compared to other CB1 receptor antagonists . It has an estimated terminal half-life of 77 hours . The compound is administered orally, and its systemic effects are dose-dependent .
Result of Action
The primary molecular effect of this compound is the inhibition of CB1 receptor activity. This can lead to a decrease in the effects of endocannabinoids, which are involved in various physiological processes such as energy metabolism . At the cellular level, this compound can reduce the propensity for psychiatric side effects, which are often associated with brain-penetrating CB1 antagonists .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as the individual’s metabolic rate and the presence of other substances that can interact with the CB1 receptor . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemische Analyse
Biochemical Properties
The compound exhibits potent CB1R activity . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro . The compound interacts with the CB1 cannabinoid receptor, displaying 71-fold selectivity for CB1 receptors over CB2 receptors .
Cellular Effects
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide has been shown to promote fear behaviors when given by intracerebrovascular (icv) injection in mice .
Molecular Mechanism
The compound acts as an inverse agonist of the CB1 cannabinoid receptor . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro .
Temporal Effects in Laboratory Settings
The compound has shown significant weight-loss efficacy in diet-induced obese mice
Vorbereitungsmethoden
The synthesis of TM-38837 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps :
Formation of the pyrazole core: The pyrazole core is synthesized by reacting 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the thiophene ring: The thiophene ring is introduced by reacting the pyrazole core with 2-bromo-5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophene in the presence of a palladium catalyst.
Formation of the piperidine ring: The piperidine ring is formed by reacting the intermediate with piperidine under basic conditions.
Final coupling: The final coupling step involves reacting the intermediate with 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide.
Analyse Chemischer Reaktionen
TM-38837 undergoes several types of chemical reactions, including :
Oxidation: TM-38837 can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, particularly the dichlorophenyl and trifluoromethylphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
TM-38837 ist unter den Cannabinoid-Rezeptor-Antagonisten aufgrund seiner peripheren Selektivität einzigartig, was das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert . Zu ähnlichen Verbindungen gehören:
Rimonabant: Der erste selektive CB1-Antagonist, der zur Behandlung von Fettleibigkeit in die klinische Praxis eingeführt wurde. Es wurde vom Markt genommen, da es zu psychiatrischen Nebenwirkungen führte.
AM-6545: Ein weiterer peripher selektiver CB1-Antagonist mit ähnlichen Eigenschaften wie TM-38837.
Die periphere Selektivität von TM-38837 macht es zu einem vielversprechenden Kandidaten für die Behandlung von Fettleibigkeit und Stoffwechselstörungen ohne die Nebenwirkungen auf das zentrale Nervensystem, die mit CB1-Antagonisten der ersten Generation verbunden sind .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018782 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253641-65-4 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?
A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].
Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?
A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].
Q3: What is the evidence for this compound's peripherally restricted action?
A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.
Q4: What are the potential therapeutic applications of this compound?
A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].
Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?
A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.
Q6: What analytical methods have been employed to characterize and study this compound?
A6: Various techniques have been used to investigate this compound, including:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].
- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


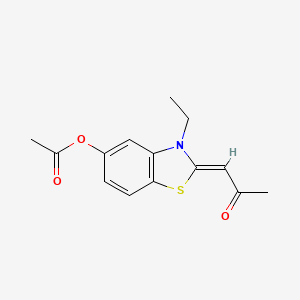

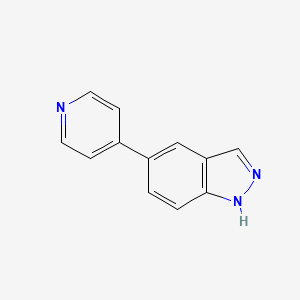
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)

